N-acetoxyphthalimide
Overview
Description
N-acetoxyphthalimide is an organic compound that has gained significant attention in the field of synthetic chemistry. It is known for its role as a redox-active ester and its utility in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by the presence of an acetoxy group attached to a phthalimide moiety, which imparts unique reactivity and stability.
Mechanism of Action
Target of Action
N-acetoxyphthalimide (NAPI) is primarily used as a promoter in the functionalization of polyolefins . It targets the C-H bonds of polyolefins, facilitating their functionalization .
Mode of Action
NAPI operates through a homolytic cleavage mechanism, breaking down into acyloxyl and aminyl radicals at high temperatures (around 190°C) . This process enables NAPI to abstract hydrogen from the target molecules .
Biochemical Pathways
The primary biochemical pathway involved in NAPI’s action is the radical grafting of maleic anhydride (MA) onto polyethylene in the melt state . This process is facilitated by the hydrogen abstraction ability of NAPI .
Result of Action
The result of NAPI’s action is the functionalization of polyolefins, specifically the grafting of MA onto polyethylene . This process enhances the properties of the polyethylene, making it more suitable for various applications .
Action Environment
The action of NAPI is highly dependent on temperature. It requires high temperatures (around 190°C) to initiate its decomposition and subsequent hydrogen abstraction . Therefore, the efficacy and stability of NAPI are significantly influenced by the thermal environment .
Biochemical Analysis
Biochemical Properties
N-acetoxyphthalimide has been identified as an H-abstracting agent . It cleaves mainly homolytically into acyloxyl and aminyl radicals at 190 °C . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Its ability to generate radicals suggests it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to cleave into radicals . This can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decompose completely in 1 hour at 180°C . This decomposition results in the production of macroradicals, which can have long-term effects on cellular function .
Metabolic Pathways
Its ability to generate radicals suggests it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its radical-generating properties could potentially influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetoxyphthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroxylamine to form N-hydroxyphthalimide, which is then acetylated using acetic anhydride to yield this compound . The reaction typically occurs under mild conditions and does not require a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The use of readily available starting materials and straightforward reaction conditions makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-acetoxyphthalimide undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often serving as an oxidizing agent.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: this compound is involved in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reactions typically involve mild oxidizing agents and occur under ambient conditions.
Reduction: Requires strong reducing agents and controlled environments.
Substitution: Often involves nucleophiles such as amines or thiols, with reactions proceeding at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalimide derivatives, while substitution reactions can produce a variety of functionalized phthalimides .
Scientific Research Applications
N-acetoxyphthalimide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Research is ongoing into its use in drug development and as a tool for studying biological pathways.
Industry: This compound is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-hydroxyphthalimide: A precursor to N-acetoxyphthalimide, known for its role in oxidation reactions.
N-methoxyphthalimide: Similar in structure but with a methoxy group instead of an acetoxy group, leading to different reactivity.
N-alkoxyphthalimides: A broader class of compounds with varying alkoxy groups, each exhibiting unique properties.
Uniqueness
This compound stands out due to its specific reactivity profile, particularly in photoredox catalysis and radical-mediated reactions. Its ability to generate reactive intermediates without the need for additional catalysts makes it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6(12)15-11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRNYIWWGDQEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295404 | |
Record name | N-acetoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-64-8 | |
Record name | 2-(Acetyloxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17720-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 101749 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101749 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-acetoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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